molecular formula C13H17BrN2O2 B8090451 5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester

5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester

Cat. No.: B8090451
M. Wt: 313.19 g/mol
InChI Key: OGYWVPPKWOROPY-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester: is a synthetic organic compound belonging to the class of naphthyridines This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a dihydro-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the bromination of a suitable naphthyridine precursor followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the bromination process. The esterification step involves the reaction of the brominated intermediate with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may be optimized to enhance its pharmacological properties and target specific diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
  • tert-Butyl 5-fluoro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
  • tert-Butyl 5-iodo-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Uniqueness

5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 5-bromo-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-5-4-10-9(8-16)6-15-7-11(10)14/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYWVPPKWOROPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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